

A Comparative Guide to the Functionalization of 7-methyl-1-nonyne

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Compound of Interest

Compound Name: 1-Nonyne, 7-methyl-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations of the terminal alkyne, 7-methyl-1-nonyne. We will explore three primary reaction pathways: ozonolysis, hydroboration-oxidation, and catalytic hydrogenation. For each reaction, we will characterize the expected products, provide typical experimental data, and detail the methodologies. Furthermore, we will present alternative synthetic routes to these products, offering a broader perspective for synthetic strategy and drug development.

Data Summary

The following table summarizes the expected products, typical yields, and reaction conditions for the functionalization of 7-methyl-1-nonyne. Please note that specific experimental data for 7-methyl-1-nonyne is limited in the literature; therefore, the presented data is based on established knowledge of similar terminal alkyne reactions.

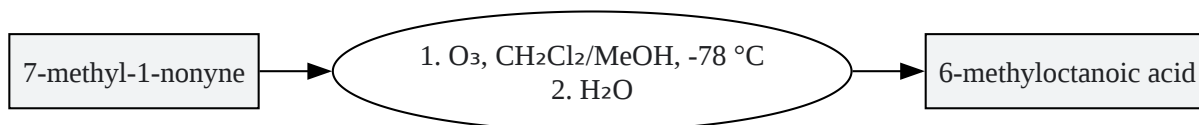
| Reaction | Reagents | Expected Product | Typical Yield (%) | Reaction Conditions |
|------------------------------------|--|-----------------------|-------------------|---------------------------|
| Ozonolysis | 1. O ₃ , CH ₂ Cl ₂ /MeOH, -78 °C 2. H ₂ O | 6-methyloctanoic acid | 70-90% | Oxidative cleavage |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H ₂ O ₂ , NaOH | 7-methyl-1-nonanol | 80-95% | Anti-Markovnikov addition |
| Catalytic Hydrogenation (Complete) | H ₂ , Pd/C, EtOH | 7-methylnonane | >95% | Complete saturation |
| Catalytic Hydrogenation (Partial) | H ₂ , Lindlar's catalyst, Quinoline | (Z)-7-methyl-1-nonene | 90-98% | syn-addition |

Reaction Pathways and Experimental Protocols

Ozonolysis: Synthesis of 6-methyloctanoic acid

Ozonolysis of terminal alkynes results in the cleavage of the triple bond to yield a carboxylic acid and carbon dioxide.[1][2][3] This transformation is a reliable method for the synthesis of carboxylic acids with one less carbon atom than the starting alkyne.

Reaction Workflow:



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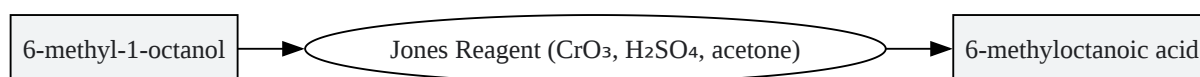
Caption: Ozonolysis of 7-methyl-1-nonyne to 6-methyloctanoic acid.

Experimental Protocol (Adapted from general procedures for terminal alkynes):[2][3]

A solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in a 1:1 mixture of dichloromethane and methanol (40 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone. Water (10 mL) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-methyloctanoic acid.

Alternative Synthesis of 6-methyloctanoic acid:

An alternative route involves the oxidation of 6-methyl-1-octanol.



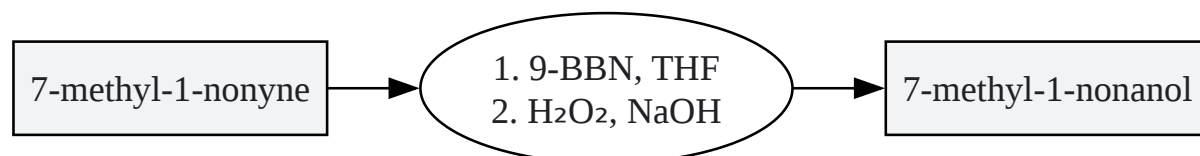
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Caption: Oxidation of 6-methyl-1-octanol to 6-methyloctanoic acid.

Hydroboration-Oxidation: Synthesis of 7-methyl-1-nonanol

Hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. However, by using a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), the reaction can be stopped at the vinylborane stage, which upon oxidation yields the corresponding primary alcohol.

Reaction Workflow:



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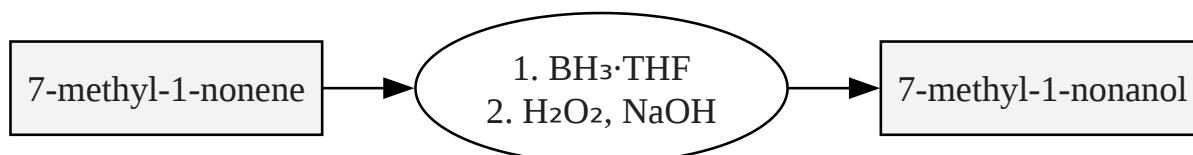
Caption: Hydroboration-oxidation of 7-methyl-1-nonyne to 7-methyl-1-nonanol.

Experimental Protocol (Adapted from general procedures for terminal alkynes):

To a solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C is added a 0.5 M solution of 9-BBN in THF (22 mL, 11 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (4 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-methyl-1-nonanol.

Alternative Synthesis of 7-methyl-1-nonanol:

An alternative approach is the hydroboration-oxidation of the corresponding alkene, 7-methyl-1-nonene.



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Caption: Hydroboration-oxidation of 7-methyl-1-nonene.

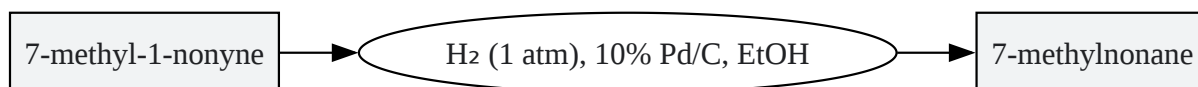
Catalytic Hydrogenation: Synthesis of 7-methylnonane and (Z)-7-methyl-1-nonene

Catalytic hydrogenation of alkynes can lead to either complete saturation to the corresponding alkane or partial reduction to an alkene, depending on the catalyst and reaction conditions.

A. Complete Hydrogenation to 7-methylnonane

Using a standard palladium on carbon (Pd/C) catalyst, 7-methyl-1-nonyne can be fully reduced to 7-methylnonane.

Reaction Workflow:



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Caption: Complete hydrogenation of 7-methyl-1-nonyne to 7-methylnonane.

Experimental Protocol (Adapted from general procedures):

A solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in ethanol (20 mL) is added to a flask containing 10% palladium on carbon (50 mg). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours. The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give 7-methylnonane.

B. Partial Hydrogenation to (Z)-7-methyl-1-nonene

The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), allows for the stereoselective partial hydrogenation of the alkyne to the corresponding cis or (Z)-alkene.^{[4][5][6]}

Reaction Workflow:



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Caption: Partial hydrogenation of 7-methyl-1-nonyne to (Z)-7-methyl-1-nonene.

Experimental Protocol (Adapted from general procedures):^[7]

To a solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in hexane (20 mL) is added Lindlar's catalyst (100 mg) and quinoline (2 drops). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (Z)-7-methyl-1-nonene.

Alternative Syntheses:

- 7-methylnonane: Can be prepared by the Wolff-Kishner or Clemmensen reduction of 7-methyl-2-nonanone.
- (Z)-7-methyl-1-nonene: Can be synthesized via the Wittig reaction between a suitable phosphonium ylide and an aldehyde.

This guide provides a foundational understanding of the reactivity of 7-methyl-1-nonyne and offers a starting point for the development of synthetic strategies. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize reaction conditions for their specific applications.

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